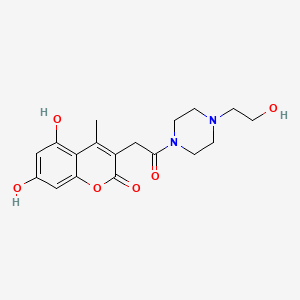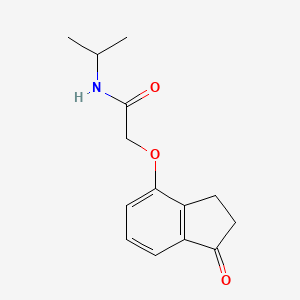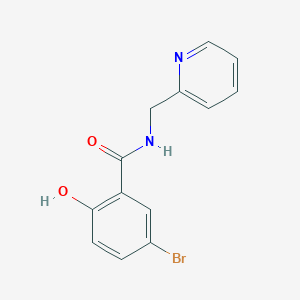
5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide is a compound known for its significant biological activity. It belongs to the class of 2-hydroxy-benzamides, which are widely recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anti-inflammatory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzoic acid.
Formation of Benzamide: The acid is converted to its corresponding benzamide by reacting with thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3).
N-Alkylation: The benzamide is then subjected to N-alkylation using 2-pyridylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
Substitution: Formation of 5-methoxy-2-hydroxy-N-(2-pyridylmethyl)benzamide.
Oxidation: Formation of 5-bromo-2-oxo-N-(2-pyridylmethyl)benzamide.
Reduction: Formation of 5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzylamine.
Aplicaciones Científicas De Investigación
5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in inflammatory pathways.
Pathways Involved: It inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-2-hydroxybenzamide: Shares the core structure but lacks the pyridylmethyl group.
2-hydroxy-N-(2-pyridylmethyl)benzamide: Lacks the bromine atom.
Uniqueness
5-bromo-2-hydroxy-N-(2-pyridylmethyl)benzamide is unique due to the presence of both the bromine atom and the pyridylmethyl group, which contribute to its enhanced biological activity and specificity .
Propiedades
Fórmula molecular |
C13H11BrN2O2 |
|---|---|
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
5-bromo-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11BrN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18) |
Clave InChI |
XVHGSXDWBGQBBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.4]octan-6-ol](/img/structure/B14898064.png)


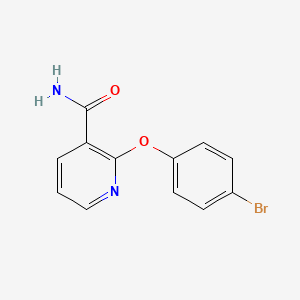
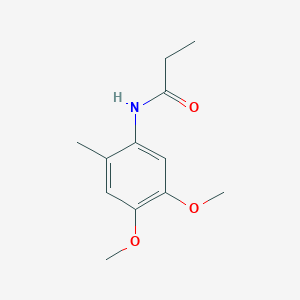
![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
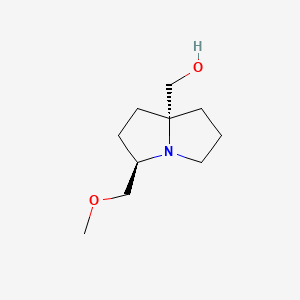

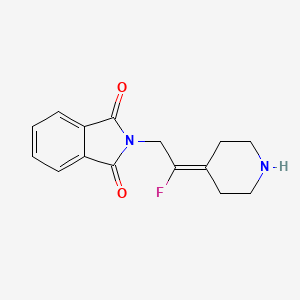
![2-[[4-(4-ethoxyphenyl)-11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14898134.png)
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
